1-(4-methoxyphenyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

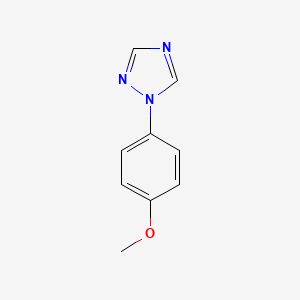

1-(4-Methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a 4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with formamide, followed by cyclization to form the triazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

1.1. Copper-Catalyzed Oxidative Coupling

-

Reaction : Copper-mediated oxidative coupling of 1-(4-methoxyphenyl)-1H-1,2,4-triazole with aromatic aldehydes forms bis-triazole derivatives or 5-alkynyl-triazoles, depending on temperature:

-

Mechanism : The reaction proceeds through a triazolyl–copper intermediate, with temperature regulating the oxidative coupling pathway (Path A vs. Path B) .

1.2. Condensation with Carbonyl Compounds

-

Schiff Base Formation : Reacting with indoline-2,3-dione in ethanol under acidic conditions yields hydrazide derivatives (e.g., 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,4-triazole-4-carbohydrazide) with 88% yield .

1.3. Oxidative Cyclization

-

Selenium Dioxide-Mediated Cyclization : Intramolecular cyclization of hydrazones derived from this compound produces fused triazolo-heterocycles (e.g., triazolo[4,3-a]pyridines) in 79–98% yields .

2.1. Metal Complex Formation

-

Cu(I)/DBU Catalysis : The triazole nitrogen coordinates with Cu(I) to form active complexes for azide-alkyne cycloaddition (CuAAC), enabling one-pot synthesis of 1,4-disubstituted triazoles .

2.2. Lewis Acid Participation

-

PTSA-Catalyzed Cyclization : In PEG solvent, this compound derivatives undergo acid-catalyzed cyclization with 2,2,2-trichloroethyl imidates to form trisubstituted triazoles (92% yield) .

Functional Group Transformations

Stability and Degradation Studies

-

Thermal Behavior : TGA-DTA analysis shows one-step endothermic degradation at 220–250°C, with first-order kinetics (Freeman-Carroll method) .

-

Hydrolytic Stability : Resistant to enzymatic and acidic hydrolysis due to the triazole ring’s aromatic stability .

Key Research Findings

-

Regioselectivity Control : The methoxyphenyl group directs electrophilic substitution to the N1-position, enabling selective functionalization .

-

Solvent Effects : PEG enhances reaction yields (e.g., 92% in PTSA-catalyzed cyclization) by stabilizing intermediates .

-

Catalyst Recycling : HClO₄-SiO₂ catalysts can be reused ≥3 times without significant loss in activity .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1-(4-methoxyphenyl)-1H-1,2,4-triazole exhibit significant anti-inflammatory properties. A study synthesized a series of carboxamides from this compound, which showed anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib. The compounds displayed a range of 38%-100% of indomethacin's efficacy and 44%-115% of celecoxib's efficacy in inhibiting inflammation after three hours .

The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) was particularly notable, with some compounds having IC50 values as low as 39.8 μM for COX-1 and 46.3 μM for COX-2, indicating their potential as anti-inflammatory agents with reduced gastric ulceration risk compared to traditional NSAIDs .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against both Gram-positive and Gram-negative bacteria .

A specific study highlighted that compounds containing a methoxyphenyl fragment demonstrated the highest antibacterial activity against Staphylococcus aureus, suggesting their potential as new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, triazole compounds are known for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This makes them valuable in treating fungal infections .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

- 1-(4-Methoxyphenyl)-1H-indole

- 1-(4-Methoxyphenyl)-1H-imidazole

- 4-Methoxyphenylpiperazine

Uniqueness: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to similar compounds like indoles and imidazoles. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Activité Biologique

1-(4-Methoxyphenyl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- CAS Number : 68377-33-3

- Melting Point : 96-98 °C

1. Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, a study found that derivatives of this compound demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, one derivative showed an IC50 value of 20.5 µM for COX-2 inhibition compared to indomethacin's IC50 of 29.6 µM . This suggests that the compound may serve as a potential anti-inflammatory agent with reduced gastrointestinal side effects.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. In vitro studies demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

3. Antiproliferative Effects

The antiproliferative effects of the compound were assessed in cultured human cancer cell lines. The results indicated that certain derivatives can inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The most active compounds in this category showed IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole ring and the phenyl moiety. Studies have shown that modifications at the para position of the phenyl ring significantly affect COX inhibition and overall anti-inflammatory potency .

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Remarks |

|---|---|---|---|

| Indomethacin | 29.6 | 0.65 | Standard drug for comparison |

| This compound | 20.5 | >100 | Selective COX-2 inhibitor |

Case Study 1: In Vivo Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, a derivative of this compound exhibited significant reduction in edema compared to control groups treated with standard NSAIDs like naproxen . This reinforces its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased antimicrobial potency significantly compared to the parent compound .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCCOAUMJBFQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68377-33-3 | |

| Record name | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.